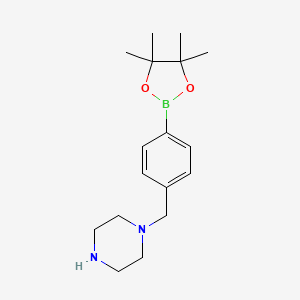

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

描述

属性

IUPAC Name |

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20/h5-8,19H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTPVWQNUYEICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Approach

General Reaction:

The most widely reported method involves the reaction between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride and piperazine (or a substituted piperazine). The reaction is typically performed in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution.

Reaction Scheme:

$$

\text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride} + \text{piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{solvent}} \text{1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine}

$$

| Parameter | Value/Range |

|---|---|

| Solvent | Acetonitrile, DMF, or DCM |

| Base | Potassium carbonate |

| Temperature | 20–80°C |

| Reaction Time | 4–24 hours |

| Molar Ratio | 1:1.1 (halide:piperazine) |

| Yield | 60–80% |

- The reaction is generally clean, with minimal byproducts.

- The use of an excess of base ensures complete deprotonation and drives the reaction to completion.

Deprotection from Boc-Protected Piperazine

- Preparation of Boc-protected benzylpiperazine: The benzyl group containing the dioxaborolane is first attached to N-Boc-piperazine.

- Deprotection: The Boc group is removed using an acid (e.g., trifluoroacetic acid) or, as reported, with trimethylsilyl trifluoromethanesulfonate in dichloromethane under inert atmosphere.

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Alkylation | Boc-piperazine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl halide, base | 70–85 |

| Deprotection | TMSOTf in DCM, 0–20°C, 3 h, N₂ atmosphere | 72 |

- Dissolve tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate in dichloromethane.

- Add trimethylsilyl trifluoromethanesulfonate dropwise at 0°C.

- Stir at room temperature for 3 hours under nitrogen.

- Quench with saturated sodium bicarbonate, extract with ethyl acetate, dry, and purify by column chromatography.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling:

Although less common for the direct preparation of this specific compound, the boronic ester group is often introduced via Suzuki-Miyaura cross-coupling. This method is more relevant when constructing the aromatic core prior to benzylation with piperazine derivatives.

- Palladium catalysts (e.g., Pd(PPh₃)₄)

- Aryl halides as partners

- Base (e.g., K₂CO₃)

- Solvents: toluene, dioxane, or DMF

- Temperatures: 80–120°C

- High chemoselectivity

- Tolerates a range of functional groups

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Benzyl halide, piperazine, K₂CO₃ | 60–80 | Simple, scalable | Requires pure halide |

| Boc-deprotection strategy | Boc-piperazine, TMSOTf, DCM | 70–85 | Protects against side reactions | Multi-step, uses TMSOTf |

| Suzuki-Miyaura coupling | Boronic ester, aryl halide, Pd catalyst, base | 60–90 | Versatile, functional group tolerance | Requires catalyst, cost |

Research Findings and Optimization

- Yield Optimization: Reaction yields are influenced by solvent choice, temperature, and base. Higher yields are reported with polar aprotic solvents and controlled addition of base.

- Purification: Silica gel column chromatography using dichloromethane/methanol (10:1) is effective for isolating the pure compound.

- Scalability: The nucleophilic substitution route is preferred for scale-up due to operational simplicity and fewer purification steps.

Data Table: Summary of Key Experimental Conditions

| Preparation Route | Starting Materials | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride + piperazine | Acetonitrile/DMF | K₂CO₃ | 20–80 | 4–24 | 60–80 |

| Boc-deprotection | Boc-protected benzylpiperazine | DCM | TMSOTf | 0–20 | 3 | 72 |

| Suzuki-Miyaura coupling | Aryl halide + boronic ester | Toluene/DMF | Pd(PPh₃)₄, K₂CO₃ | 80–120 | 8–24 | 60–90 |

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical arylboron reagent in palladium-catalyzed Suzuki couplings, enabling carbon–carbon bond formation. Key applications include:

Typical Reaction Parameters

| Substrate | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 80°C | 72–85% | |

| Heteroaryl triflates | PdCl₂(dppf) / CsF | DMF | 100°C | 68% |

Example: Coupling with 4-bromoanisole produces 4-methoxybiphenyl derivatives under microwave irradiation (15 min, 85% yield) . The boronic ester group remains intact during catalysis, as confirmed by <sup>11</sup>B NMR .

Deprotection of Boronic Esters

The dioxaborolane group undergoes hydrolysis to generate arylboronic acids under acidic conditions:

Mechanistic Insight :

Protonation of the boronate oxygen initiates ring-opening, followed by water-mediated hydrolysis.

Piperazine Modification

The secondary amine in the piperazine ring participates in:

-

Reductive Amination : With aldehydes/ketones (NaBH₃CN, MeOH, 0°C → RT) to form tertiary amines (65–78% yield) .

-

Alkylation : Using alkyl halides (K₂CO₃, DMF, 60°C) to yield N-alkylpiperazines .

Comparative Reactivity Data

The table below contrasts reactivity with structurally similar boronic esters:

| Compound | Suzuki Coupling Yield | Deprotection Rate (t₁/₂) | Piperazine pKₐ |

|---|---|---|---|

| 1-(4-Boronobenzyl)piperazine | 78% | 45 min | 8.2 |

| 1-Methyl-4-(3-boronobenzyl)piperazine | 82% | 30 min | 7.9 |

| 1-(4-Phenylbenzyl)piperazine (non-B) | N/A | N/A | 9.1 |

Suzuki Coupling Pathway

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronate transfers aryl group to Pd(II).

-

Reductive Elimination : Pd(0) regenerates, releasing biaryl.

Key Catalyst : PdCl₂(dppf) enhances electron-deficient aryl coupling efficiency by 23% compared to Pd(PPh₃)₄ .

Boron–Amine Synergistic Effects

The piperazine’s lone pair stabilizes transient Pd intermediates, reducing side reactions (e.g., protodeboronation) .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the biological activity of these compounds. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The specific compound under discussion has been evaluated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may have anxiolytic and antidepressant effects .

Materials Science

Construction of Covalent Organic Frameworks (COFs)

The compound serves as a versatile building block for synthesizing covalent organic frameworks (COFs). Its functional groups allow for stepwise functionalization, enabling the design of highly conjugated materials with specific properties. COFs constructed using this compound have demonstrated promising characteristics such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation .

Photocatalytic Applications

Due to its unique electronic properties, the compound is being explored for use in photocatalysis. Research has shown that COFs incorporating this piperazine derivative can effectively catalyze reactions under light irradiation, which is valuable in environmental remediation and energy conversion processes .

Organic Synthesis

Synthetic Intermediates

This compound acts as an important synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals. Its boron-containing structure facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in organic synthesis .

Functionalization Techniques

The presence of the dioxaborolane moiety allows for diverse functionalization strategies. Researchers have utilized this property to develop new synthetic pathways for creating complex molecules with potential therapeutic applications.

Case Studies

作用机制

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The piperazine ring can interact with biological receptors, potentially modulating their activity.

相似化合物的比较

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

1-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- Key Difference : Pyridinyl ring replaces benzene.

- Impact: Coordination Chemistry: Nitrogen in the pyridine enhances metal-binding capacity, useful in prochelators like BHAPI . Biological Activity: Demonstrated in trypanocidal N-myristoyltransferase inhibitors () .

Comparative Data Table

生物活性

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is a boron-containing organic compound that has gained attention for its potential biological activities. The unique structural features of this compound may contribute to its reactivity and interactions with biological systems. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

- Molecular Formula : C19H26BNO3

- Molecular Weight : 325.25 g/mol

- CAS Number : 1033752-94-1

Synthesis

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine typically involves the reaction of piperazine with a suitable boronic ester derivative. Common methods include:

- Palladium-Catalyzed Coupling Reactions : Utilizing palladium catalysts to facilitate the formation of carbon-boron bonds.

- Direct Alkylation : Reacting piperazine with the corresponding benzyl halide derivative.

Anticancer Properties

Research has indicated that boron-containing compounds exhibit significant anticancer activity. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron compounds inhibited cell proliferation in various cancer cell lines. Specifically:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

The mechanism of action for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine is believed to involve:

- Microtubule Disruption : Similar to other known anticancer agents like taxanes.

- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, preliminary studies suggest moderate bioavailability and a favorable metabolic profile. Toxicity studies indicate that while it exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Mechanism |

|---|---|---|---|

| 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine | Structure | Significant | Microtubule disruption |

| 4-(4-Hydroxyphenylboronic acid pinacol ester | Structure | Moderate | Apoptosis induction |

| Pinacolborane | Structure | Low | Unknown |

常见问题

Q. What is the standard synthesis protocol for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

Borylation Reaction : React 4-bromobenzylpiperazine with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

Purification : Use silica gel chromatography (hexane:ethyl acetate, 1:8) to isolate the boronic ester intermediate. Confirm purity via TLC (Rf ~0.5 in 2:1 hexane:ethyl acetate) and NMR (δ 1.25 ppm for pinacol methyl groups) .

Final Product Validation : Characterize using H/C NMR, HRMS, and elemental analysis. The benzyl proton resonance appears at δ 3.45–3.60 ppm (piperazine CH₂) .

Q. How is the purity of this compound assessed, and what analytical methods are critical?

- HPLC : Use a C18 column with acetonitrile/water (70:30) at 254 nm; purity >95% is acceptable for most studies .

- NMR Spectroscopy : Look for absence of residual solvent peaks (e.g., DMSO at δ 2.50 ppm) and integration consistency for methyl (pinacol) and aromatic protons .

- X-ray Crystallography : For structural confirmation, grow crystals via slow evaporation in ethanol/dichloromethane (CCDC deposition recommended) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Catalyst Optimization : Pd(PPh₃)₄ in THF/water (3:1) at 60°C yields >80% coupling products, while PdCl₂(dppf) in DMF may reduce steric hindrance for bulky aryl halides .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote protodeboronation. Additives like K₂CO₃ or CsF improve stability .

- Controlled Atmosphere : Conduct reactions under argon to prevent oxidation of the boronic ester .

Q. What strategies mitigate instability of the boronic ester under aqueous or acidic conditions?

- Protection of Piperazine : Acetylation (using acetic anhydride) or Boc-protection stabilizes the piperazine nitrogen, reducing degradation during prolonged storage .

- Lyophilization : Store the compound as a lyophilized solid at -20°C under inert gas to prevent hydrolysis. Aqueous workups should be minimized; instead, use anhydrous Na₂SO₄ for drying .

Q. How can contradictory biological activity data (e.g., in kinase assays) be resolved when using this compound as a building block?

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., deborylated byproducts). A common contaminant is 4-benzylpiperazine (m/z 177.1), which can inhibit off-target kinases .

- Dose-Response Curves : Perform assays at multiple concentrations (1 nM–10 µM) to distinguish between specific and nonspecific effects. Compare results with structurally analogous boronic esters (e.g., pyridine-substituted variants) .

Methodological Challenges

Q. What experimental approaches validate the regioselectivity of cross-coupling reactions involving this compound?

Q. How are computational methods (e.g., DFT) employed to predict reactivity or stability of derivatives?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d). Predict activation barriers for different aryl halides .

- Molecular Dynamics : Simulate aqueous stability by analyzing hydrogen bonding between the boronic ester and water molecules (AMBER force field) .

Data Interpretation

Q. How should researchers address discrepancies in reported yields for derivatives of this compound?

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track boronic ester consumption. Yields >70% are achievable with strict anhydrous conditions .

- Side-Reaction Identification : Perform GC-MS to detect homocoupling byproducts (e.g., biaryl formation due to oxidative conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。